Methyl 2-iodo-6-(2,2,2-trifluoroacetyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Overview
Description
Methyl 2-iodo-6-(2,2,2-trifluoroacetyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C11H9F3INO3S and its molecular weight is 419.16 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-iodo-6-(2,2,2-trifluoroacetyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluation, and detailed findings from various studies.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the thieno[2,3-c]pyridine scaffold followed by the introduction of the iodo and trifluoroacetyl groups. This multi-step process is crucial for achieving the desired biological activity.
Antiproliferative Effects
Research has shown that derivatives of tetrahydrothieno[2,3-c]pyridine compounds exhibit notable antiproliferative activity against various cancer cell lines. For instance:
- IC50 Values : The compound demonstrated IC50 values ranging from 1.1 to 4.7 μM against cancer cell lines such as HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia) cells. Notably, the most potent derivative exhibited an IC50 of 1.1 μM against HeLa cells .
Compound | Cell Line | IC50 (μM) |
---|---|---|
3a | HeLa | 1.1 |
3b | CEM | 2.3 |
3b | L1210 | 2.8 |
These results indicate that these compounds selectively target cancer cells while sparing normal human peripheral blood mononuclear cells (PBMCs), which exhibited IC50 values over 20 μM , suggesting a favorable therapeutic window .
The mechanism underlying the antiproliferative activity involves:
- Tubulin Interaction : The compounds bind to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase. This effect was confirmed through molecular docking studies and flow cytometry analyses .
- Induction of Apoptosis : The compounds also induce apoptosis in a dose-dependent manner. For example, treatment with compound 3b at its IC50 resulted in approximately 32.87% of cells undergoing apoptosis after 72 hours .
Study on Anticancer Properties
In a comprehensive study evaluating various tetrahydrothieno[2,3-c]pyridine derivatives, researchers found that these compounds effectively inhibited cell proliferation across multiple cancer types:
- Cell Lines Tested : MCF-7 (breast), SW480 (colon), PC-3 (prostate), HEPG-2 (liver), and HUVEC (human umbilical vein endothelial cells) were included in the evaluation using the MTT assay.
- Results : The results indicated that certain derivatives not only inhibited cancer cell growth but also showed selectivity towards malignant cells over normal cells, reinforcing their potential as anticancer agents .
Properties
IUPAC Name |
methyl 2-iodo-6-(2,2,2-trifluoroacetyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3INO3S/c1-19-9(17)7-5-2-3-16(10(18)11(12,13)14)4-6(5)20-8(7)15/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKBYJRZJHLCOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)C(=O)C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3INO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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